[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine
Description
[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine is a pyrrolidine-derived compound featuring a methanamine group at the 3-position of the pyrrolidine ring. The nitrogen atom at the 1-position of the pyrrolidine is substituted with a 2-nitrobenzenesulfonyl group. The nitro group (-NO₂) on the benzene ring further enhances electrophilicity, making the compound a candidate for use in synthetic chemistry (e.g., as a directing group in C–H functionalization) or as a pharmaceutical intermediate .
Properties
Molecular Formula |
C11H15N3O4S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
[1-(2-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C11H15N3O4S/c12-7-9-5-6-13(8-9)19(17,18)11-4-2-1-3-10(11)14(15)16/h1-4,9H,5-8,12H2 |
InChI Key |
ZHPCGUQINWRBCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The core synthetic approach involves nucleophilic substitution where the amine group of a pyrrolidine derivative attacks the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride, resulting in the formation of the sulfonamide bond. This reaction typically requires:
- Starting materials: Pyrrolidin-3-ylmethanamine or its derivatives and 2-nitrobenzenesulfonyl chloride.
- Solvents: Aprotic organic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Bases: Triethylamine or sodium carbonate to neutralize the hydrochloric acid formed and to promote nucleophilic attack.
- Temperature: Initial cooling (0–5°C) to control exothermic reaction followed by stirring at ambient temperature (20–25°C) for extended periods (up to 37 hours) to ensure complete conversion.
Representative Procedure
A typical preparation involves the following steps:
- The reaction mixture is cooled in an ice bath.
- Sodium carbonate is added to a mixture of 2-nitrobenzenesulfonyl chloride dissolved in THF and water.
- The pyrrolidin-3-ylmethanamine is introduced gradually.
- The mixture is stirred initially under ice cooling for about 70 minutes, then at room temperature for 30–40 hours.
- Additional base may be added during the reaction to maintain pH.
- Upon completion, the organic solvent is removed under reduced pressure.
- The product is extracted using ethyl acetate and water partitioning, followed by drying and purification.
This method yields the target sulfonamide with high purity and good yield.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Aprotic solvents favor nucleophilic attack |
| Base | Sodium carbonate, Triethylamine | Neutralizes HCl, promotes substitution |
| Temperature | 0–5°C initial, then room temperature | Controls reaction rate and side reactions |
| Reaction time | 30–40 hours | Ensures complete conversion |
| Work-up | Extraction with ethyl acetate/water | Removes impurities and isolates product |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the pyrrolidin-3-ylmethanamine nitrogen on the sulfur atom of the nitrobenzenesulfonyl chloride. The electron-withdrawing nitro group on the benzene ring increases the electrophilicity of the sulfonyl chloride, facilitating the substitution. The base scavenges HCl generated, preventing protonation of the amine nucleophile and driving the reaction forward.
Alternative and Related Synthetic Methods
- Use of Alkali Metal Alkoxides: In some protocols, alkali metal alkoxides (e.g., sodium methoxide) are used to remove nitrobenzenesulfonyl protecting groups from amines, which can be a reverse or protection/deprotection step in synthesis.
- Derivatization via Benzenesulfonamides: Derivatization of aminomethylpyrrolidines with aryl sulfonyl chlorides, including nitrobenzenesulfonyl chloride, can be carried out in pyridine as solvent at room temperature overnight, producing sulfonamide derivatives with good selectivity.
- Industrial Scale-up: Larger scale syntheses employ continuous flow reactors and automated systems to optimize yield and purity, with precise control over temperature and reagent addition rates.
Data Summary Table: Key Preparation Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Sulfonylation | Pyrrolidin-3-ylmethanamine + 2-nitrobenzenesulfonyl chloride, sodium carbonate, THF/water | Formation of sulfonamide bond |
| Temperature control | 0–5°C initially, then room temperature | Controls exotherm and reaction rate |
| Reaction time | 37 hours total | Ensures full conversion |
| Work-up | Evaporation, ethyl acetate extraction | Isolation of product |
| Yield | Typically high (e.g., >90%) | Purity confirmed by chromatographic methods |
Research Findings and Analytical Characterization
- Purity and Structural Confirmation: Characterization by NMR, MS, and HPLC confirms the formation of the sulfonamide and the integrity of the pyrrolidine ring.
- Enantiomeric Purity: For chiral pyrrolidine derivatives, HPLC methods with chiral stationary phases have been developed to assess enantiomeric excess, important for biological activity.
- Thermodynamic Data: Studies on related nitrobenzenesulfonyl derivatives indicate enthalpy-driven enantiomeric separation, relevant for stereochemical purity during synthesis.
Chemical Reactions Analysis
[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The pyrrolidine ring can also interact with biological receptors, modulating their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Pyrrolidine Derivatives with Aromatic Substituents
[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine Oxalate (CAS 1177297-90-3) Structure: The pyrrolidine nitrogen is substituted with a 2-chlorophenyl group, and the compound is stabilized as an oxalate salt. Comparison: The chloro substituent is moderately electron-withdrawing, but unlike the nitrobenzenesulfonyl group in the main compound, it lacks strong resonance effects. The oxalate salt enhances solubility in polar solvents compared to the free base form of the main compound .
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine (CAS 1373111-59-1)
- Structure : A 2-fluorophenyl group replaces the sulfonamide.
- Comparison : The fluorine atom’s electronegativity induces slight electron withdrawal, but the absence of a sulfonyl group reduces steric bulk and electronic deactivation. This compound may exhibit higher basicity at the pyrrolidine nitrogen compared to the main compound .
Pyrrolidine Derivatives with Alkyl/Functionalized Substituents
1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine
- Structure : A 2-methoxyethyl group is attached to the pyrrolidine nitrogen.
- Comparison : The methoxyethyl group is electron-donating, increasing the electron density at the pyrrolidine nitrogen. This contrasts sharply with the electron-deficient environment in the main compound, making this analog less suitable for reactions requiring electrophilic intermediates. The ether moiety may improve water solubility .
(3-(Pyrrolidin-1-ylmethyl)phenyl)methanamine (CAS 91271-78-2)
- Structure : A pyrrolidine ring is linked via a methylene group to a phenyl ring, with a methanamine side chain.
- Comparison : The absence of a sulfonamide group and the presence of a benzyl-pyrrolidine motif suggest greater lipophilicity. This analog may exhibit enhanced membrane permeability in biological systems compared to the polar sulfonamide-containing main compound .
Physicochemical Properties
| Property | Main Compound | [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine Oxalate | [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine |
|---|---|---|---|
| Molecular Weight | Higher (due to sulfonamide and nitro group) | 210.71 (as oxalate salt) | 194.25 |
| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) | High in water (due to oxalate salt) | Moderate in organic solvents |
| Basicity (pKa) | Lower (due to electron-withdrawing groups) | Moderate (chlorophenyl is less deactivating) | Slightly higher (fluorine is less deactivating) |
Biological Activity
[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine, with the CAS number 91338-31-7 and the molecular formula CHNOS, is a compound of interest due to its potential biological activities. The presence of the nitrobenzenesulfonyl group in its structure suggests possible interactions with biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.
Chemical Structure
The compound features a pyrrolidine ring substituted with a 2-nitrobenzenesulfonyl group, which enhances its electrophilic properties. This structural arrangement may facilitate interactions with nucleophilic sites in biological molecules, potentially leading to various biological effects.
The biological activity of [1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine is hypothesized to involve:
- Electrophilic attack : The nitrobenzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophiles in proteins or enzymes.
- Enzyme inhibition : By modifying active sites of enzymes, it may inhibit their activity, which can be beneficial in therapeutic contexts.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to [1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine exhibit antimicrobial properties. While specific data on this compound is limited, related pyrrolidine derivatives have shown effectiveness against various bacterial strains.
| Compound Type | Activity | Reference |
|---|---|---|
| Pyrrolidine Derivatives | Antimicrobial against E. coli, S. aureus | |
| Nitrobenzenesulfonyl Compounds | Potential enzyme inhibitors |
Anticancer Potential
Research into related compounds suggests that derivatives of pyrrolidine can exhibit anticancer properties. For example, studies have shown that certain pyrrolidine-based compounds can induce apoptosis in cancer cell lines.
Case Studies and Research Findings
- Antipsychotic Properties : Some pyrrolidine derivatives have been developed as potential antipsychotics with selectivity for dopamine D2 receptors, indicating a broader pharmacological profile that could include neuroactive properties .
- Enantiomeric Purity : A study focused on the enantiomeric purity of similar compounds using HPLC methods demonstrated that structural modifications significantly affect biological activity and efficacy . This suggests that the biological effects of [1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine could vary based on its stereochemistry.
- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions, including the reaction of pyrrolidine with 2-nitrobenzenesulfonyl chloride under basic conditions. This synthetic approach not only highlights the feasibility of producing the compound but also indicates potential routes for further derivatization to enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
